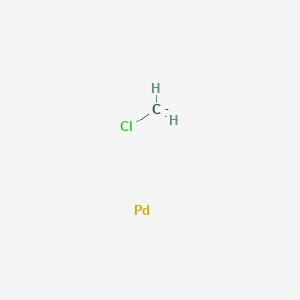
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, benzoyl, and carboxylic acid functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with malonic acid equivalents under controlled conditions . Another approach includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is often prioritized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a wide range of substituted quinoline derivatives .
科学研究应用
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can result in antineoplastic (anti-cancer) effects, making the compound a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Another member of the quinoline family with similar structural features but different functional groups.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxy group at a different position.
8-Hydroxyquinoline: Shares the hydroxy group at the same position but lacks the benzoyl and carboxylic acid groups.
Uniqueness
8-Hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups on the quinoline core enhances its potential for diverse chemical modifications and biological interactions, setting it apart from other similar compounds .
属性
CAS 编号 |
142808-50-2 |
|---|---|
分子式 |
C17H11NO6 |
分子量 |
325.27 g/mol |
IUPAC 名称 |
8-hydroxy-5-(4-hydroxybenzoyl)-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-3-1-8(2-4-9)16(22)10-5-6-12(20)15-14(10)13(21)7-11(18-15)17(23)24/h1-7,19-20H,(H,18,21)(H,23,24) |
InChI 键 |
SXVQNDYQNDZRKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=O)C=C(NC3=C(C=C2)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)




